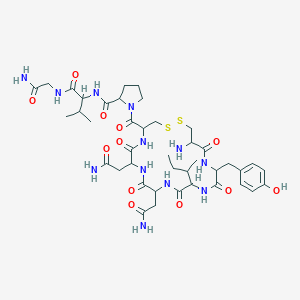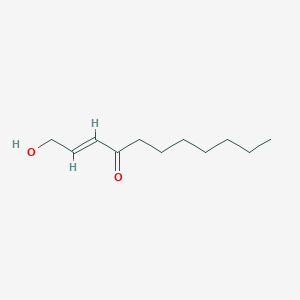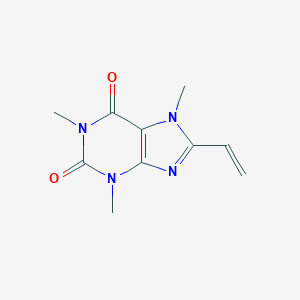![molecular formula C15H20O6 B232901 3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde CAS No. 158761-02-5](/img/structure/B232901.png)
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde, also known as TANU, is a natural compound derived from the plant Streptomyces sp. TANU has been found to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties.
Applications De Recherche Scientifique
Green Chemistry Applications
Furan-2-carbaldehydes, including derivatives similar to the compound , are used as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process, which involves ligand-free photocatalytic C–C bond cleavage, is significant in green chemistry due to its efficiency and the fact that it does not require the protection of various functional groups such as hydroxyl, carboxyl, amide, or secondary amino groups. Notably, conjugated N,O-tridentate copper complexes are employed as novel photoinitiators under visible light in this process (Yu et al., 2018).
Synthesis of Carbonitriles
In another application, furan-2-carbaldehydes serve as precursors in the synthesis of carbonitriles. These compounds, which demonstrate significant cytotoxicity and inhibition of matrix metalloproteinases, are synthesized through the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with specific dihydropyran carbonitriles. The synthesized carbonitriles are identified using various spectroscopic methods, including NMR and GC-MS (Ignatovich et al., 2015).
Applications in Organic Synthesis
Furan-2-carbaldehydes also play a role in the synthesis of various organic compounds. For instance, they are involved in the preparation of novel 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles, which are studied for their potential biological activity and structure using X-ray diffractometry (Ignatovich et al., 2015).
Antiviral Compounds from Actinomycetes
Alkaloids derived from furan-2-carbaldehydes, isolated from actinomycetes like Jishengella endophytica, have been found to exhibit activity against the influenza A virus subtype H1N1. These compounds, identified through spectroscopic methods, J-based configuration analysis, and electronic circular dichroism calculations, present potential for the development of new antiviral drugs (Wang et al., 2014).
Crystallography and Molecular Structure
The crystal structure of closely related compounds to our subject molecule, like (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, has been extensively studied. These studies focus on the molecular conformations, crystal packing, and intermolecular interactions, providing insight into the physical and chemical properties of such compounds (Lo Presti et al., 2003).
Propriétés
Numéro CAS |
158761-02-5 |
|---|---|
Nom du produit |
3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde |
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3 |
Clé InChI |
FCQQCKZJCMQQPN-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
SMILES canonique |
CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |
Synonymes |
mniopetal E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



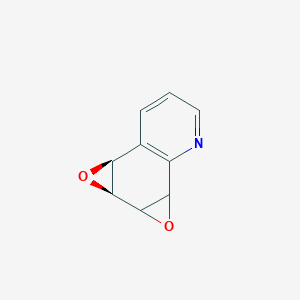



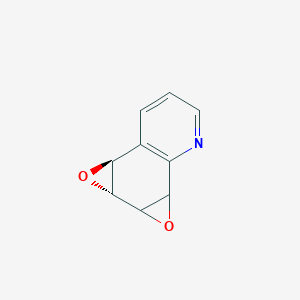
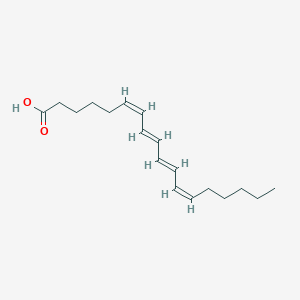
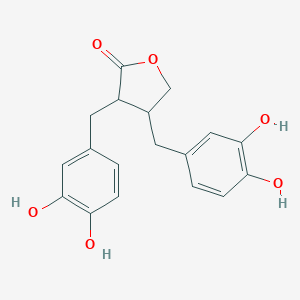
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
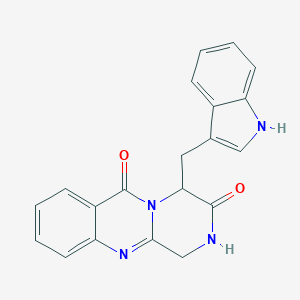

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
